

An In-depth Technical Guide to Ethyl 2-acetylhexanoate

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Compound of Interest

Compound Name: Ethyl 2-acetylhexanoate

Cat. No.: B073951

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-acetylhexanoate** (CAS No. 1540-29-0), a valuable organic compound with applications in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis via Claisen condensation, and a standard method for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Properties and Identification

Ethyl 2-acetylhexanoate is a β -keto ester characterized by a hexanoyl backbone with an acetyl group at the alpha position relative to the ester. Its identity is firmly established by its unique CAS number and various spectroscopic signatures.

Table 1: Chemical Identification of Ethyl 2-acetylhexanoate

Identifier	Value
CAS Number	1540-29-0[1]
Chemical Formula	C ₁₀ H ₁₈ O ₃ [1]
Molecular Weight	186.25 g/mol [2]
IUPAC Name	ethyl 2-acetylhexanoate
Synonyms	Ethyl 2-butylacetoacetate, 2-Acetylhexanoic acid ethyl ester, Ethyl acetylcaproate[1][2]
InChI Key	ZTOQBHVLCJERBS-UHFFFAOYSA-N
SMILES	<chem>CCCCC(C(=O)C)C(=O)OCC</chem>

Table 2: Physical and Chemical Properties of Ethyl 2-acetylhexanoate

Property	Value
Appearance	Colorless to pale yellow, transparent oily liquid with a fruity, wine-like aroma.[3][4]
Boiling Point	221.5 °C at 760 mmHg[5], 111.5 °C at 1.8 kPa[6][7]
Density	Approximately 0.95 g/cm ³ [6][8]
Refractive Index	~1.429 - 1.432[5][8]
Flash Point	Approximately 65 °C at 1 mmHg to 89.1 °C[5]
Vapor Pressure	0.107 mmHg at 25°C[5][6]
Solubility	Practically insoluble in water; soluble in organic solvents such as ethanol, chloroform, and methanol.[4][6][9]

Table 3: Safety Information for Ethyl 2-acetylhexanoate

Hazard	Description
GHS Pictogram	Exclamation Mark (GHS07)
Signal Word	Warning
Hazard Statements	H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Protocol: Claisen Condensation

The synthesis of **Ethyl 2-acetylhexanoate** is typically achieved through a crossed Claisen condensation reaction between ethyl hexanoate and ethyl acetate, using a strong base such as sodium ethoxide.

Experimental Methodology

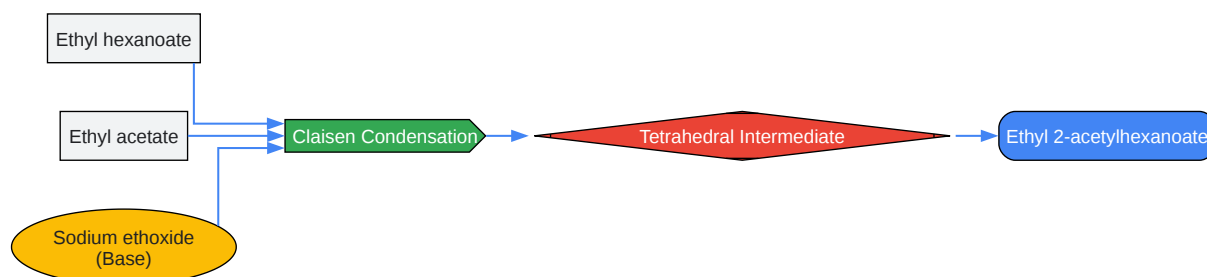
Materials:

- Ethyl hexanoate
- Ethyl acetate
- Sodium ethoxide
- Anhydrous ethanol
- Toluene (anhydrous)
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)

- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel is charged with sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature, typically room temperature or slightly below.
- **Reaction:** After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** The reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated using a separatory funnel.
- **Purification:** The organic layer is washed sequentially with water and brine. The separated organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Isolation:** The crude product is purified by fractional distillation under reduced pressure to yield pure **Ethyl 2-acetylhexanoate**.



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Caption: Synthesis of **Ethyl 2-acetylhexanoate** via Claisen Condensation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of **Ethyl 2-acetylhexanoate**.

Experimental Methodology

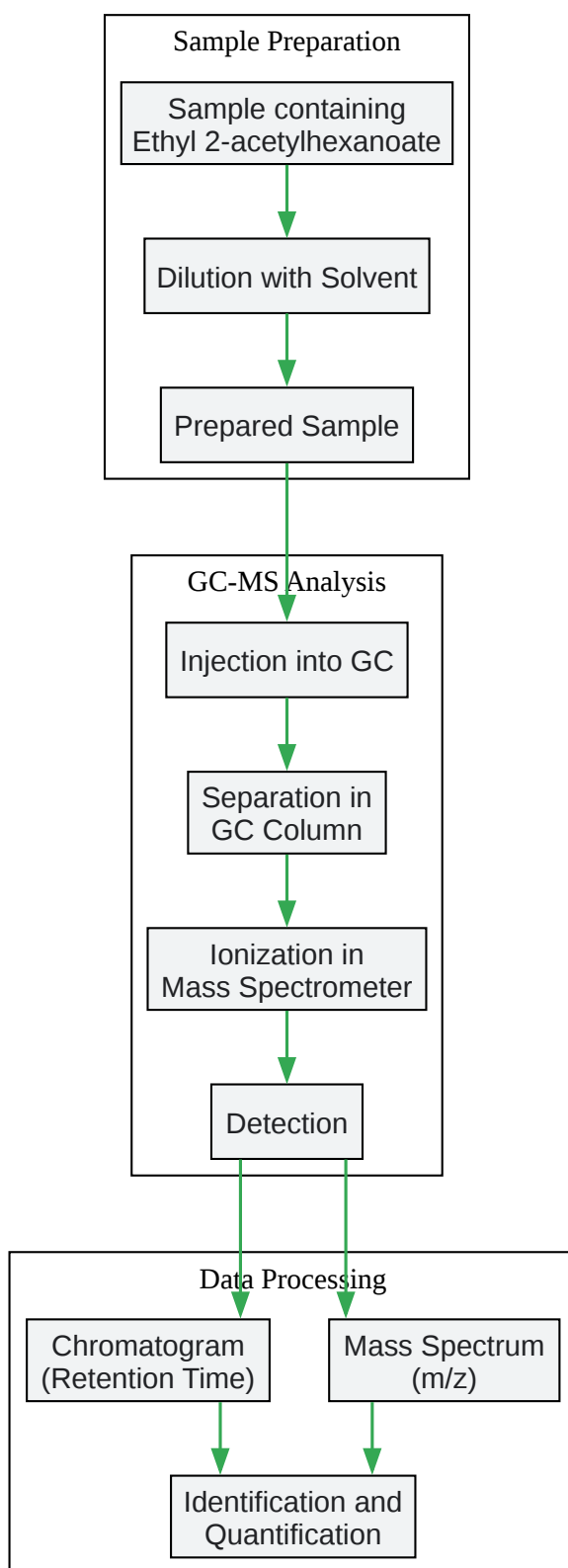
Instrumentation and Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of esters (e.g., DB-5ms or equivalent)
- Helium (carrier gas)
- **Ethyl 2-acetylhexanoate** standard
- Solvent for sample dilution (e.g., ethyl acetate or hexane)

- Microsyringe

Procedure:

- Sample Preparation: A stock solution of **Ethyl 2-acetylhexanoate** is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent. A series of calibration standards are prepared by serial dilution of the stock solution. The sample to be analyzed is also diluted to an appropriate concentration.
- GC-MS Parameters: The GC-MS instrument is set up with the following typical parameters (these may need to be optimized for the specific instrument):
 - Injector Temperature: 250 °C
 - Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Ion Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Mass Range: m/z 40-400
- Analysis: A small volume (typically 1 µL) of the prepared sample or standard is injected into the GC-MS.
- Data Analysis: The resulting chromatogram and mass spectrum are analyzed. The retention time of the peak corresponding to **Ethyl 2-acetylhexanoate** in the sample is compared to that of the standard for identification. The mass spectrum is compared with a reference library (e.g., NIST) for confirmation. Quantification can be performed by creating a calibration curve from the peak areas of the standards.



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Caption: General workflow for the analysis of **Ethyl 2-acetylhexanoate** by GC-MS.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **Ethyl 2-acetylhexanoate**.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons of the hexanoyl chain.
- ^{13}C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and hexanoyl groups.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.^[3]
- Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification.^[3]

This technical guide serves as a foundational resource for professionals working with **Ethyl 2-acetylhexanoate**. For further details on specific applications and advanced analytical techniques, consulting peer-reviewed literature is recommended.

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